

Oral Administration of Roniciclib in Mice: Application Notes and Protocols

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Compound of Interest

Compound Name: *Roniciclib*

Cat. No.: *B612086*

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Introduction

Roniciclib (also known as BAY 1000394) is an orally bioavailable, small-molecule pan-cyclin-dependent kinase (CDK) inhibitor.[1][2][3] It demonstrates potent activity against several key cell cycle and transcriptional CDKs, including CDK1, CDK2, CDK4, CDK7, and CDK9, with IC50 values in the low nanomolar range.[2][3][4] By inhibiting these kinases, **Roniciclib** disrupts cell cycle progression, leading to cell cycle arrest and apoptosis in tumor cells.[4] Preclinical studies in various mouse xenograft models have shown that oral administration of **Roniciclib** leads to significant tumor growth inhibition.[1][5] This document provides detailed application notes and protocols for the oral administration of **Roniciclib** in mice for preclinical research.

Data Presentation

In Vitro Potency of Roniciclib

Target	IC50 (nM)
CDK1/cyclin B	7
CDK2/cyclin E	9
CDK4/cyclin D1	11
CDK7/cyclin H/MAT1	25
CDK9/cyclin T1	5

Source:[2][3][4]

In Vivo Efficacy of Orally Administered Roniciclib in Mouse Xenograft Models

Tumor Model	Mouse Strain	Roniciclib Dose and Schedule	Outcome	Reference
Neuroblastoma (IMR-32)	Nude Mice	1.5 mg/kg, once daily, p.o. for 14 days	Significant reduction in tumor volume.	[6] [7]
Medullary Thyroid Carcinoma (TT)	Nude Mice	1.0 mg/kg, oral gavage, daily	Significant retardation of tumor growth.	[7]
Papillary Thyroid Carcinoma (K1)	Nude Mice	1.0 mg/kg and 1.3 mg/kg, oral gavage, twice daily (4 days on/3 days off)	Significant repression of tumor growth.	[8]
Anaplastic Thyroid Carcinoma (8505C)	Nude Mice	1.7 mg/kg, oral gavage, twice daily (3 days on/3 days off)	Significant repression of tumor growth.	[9]
Cervical Cancer (HeLa-MaTu)	Athymic Mice	2.5 mg/kg, twice daily, p.o. (2 days on/5 days off)	T/C ratio of 19%.	[10]
Small Cell Lung Cancer (NCI- H82)	Nude Mice	1.0 mg/kg and 1.5 mg/kg, p.o. (in combination with cisplatin)	T/C values of 0.01 and -0.02, respectively.	[4]

T/C: Treatment vs. Control ratio

Pharmacokinetic Parameters of Roniciclib

Species	Parameter	Value	Reference
Mouse	Blood Clearance	0.51 L/h/kg	[2][11]
Preclinical Species	Oral Bioavailability	~50%	[1]
Human	Tmax (oral administration)	~1 hour	[1]

Experimental Protocols

Formulation of Roniciclib for Oral Administration

Materials:

- **Roniciclib** (BAY 1000394) powder
- Vehicle: 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in sterile water
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)

Procedure:

- Calculate the required amount of **Roniciclib** and vehicle based on the desired final concentration and the number of animals to be dosed. A typical dosing volume for oral gavage in mice is 5-10 mL/kg.
- Weigh the appropriate amount of **Roniciclib** powder and place it in a sterile microcentrifuge tube.
- Add the calculated volume of 0.5% CMC-Na solution to the tube.
- Vortex the mixture vigorously for 2-3 minutes to create a homogeneous suspension.

- If necessary, sonicate the suspension for 5-10 minutes to ensure uniform particle size and prevent settling.
- Visually inspect the suspension to ensure there are no large aggregates. The suspension should appear uniform and milky.
- Prepare the formulation fresh daily before administration.

Note: Based on available information, a homogeneous suspension in CMC-Na is a suitable vehicle for oral administration of **Roniciclib**.^[4] Researchers should perform their own vehicle stability and compatibility tests.

Oral Gavage Protocol in Mice

Materials:

- Prepared **Roniciclib** suspension
- Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches long with a ball tip for adult mice)
- Syringes (1 mL)
- Animal scale

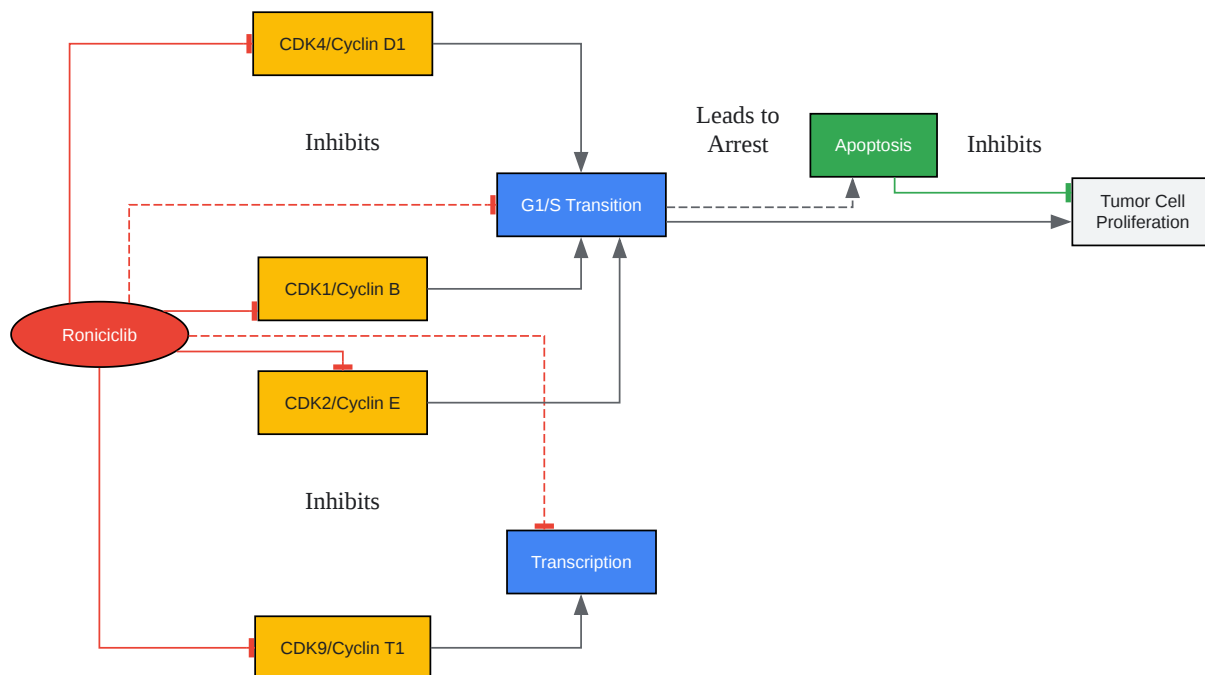
Procedure:

- Animal Handling and Restraint:
 - Acclimatize the mice to handling for several days before the experiment to reduce stress.
 - Weigh each mouse accurately on the day of dosing to calculate the precise volume of the **Roniciclib** suspension to be administered.
 - Gently but firmly restrain the mouse by scruffing the back of the neck to immobilize the head and prevent movement. The body of the mouse should be supported.
- Gavage Needle Insertion:

- Measure the appropriate insertion depth for the gavage needle by holding it alongside the mouse, from the tip of the nose to the last rib. Mark this length on the needle.
- Attach the syringe containing the calculated dose of **Roniciclib** suspension to the gavage needle.
- With the mouse held in a vertical position, gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars).
- Advance the needle slowly and smoothly along the roof of the mouth towards the esophagus. The mouse should swallow as the needle passes into the esophagus. Do not force the needle. If resistance is met, withdraw and re-insert.
- Administration of **Roniciclib**:
 - Once the needle is correctly positioned in the esophagus (up to the pre-measured mark), administer the **Roniciclib** suspension slowly and steadily by depressing the syringe plunger.
 - Administering the solution too quickly can cause regurgitation and aspiration.
- Post-Administration Monitoring:
 - After administration, gently remove the gavage needle in a single, smooth motion.
 - Return the mouse to its cage and monitor it for at least 15-30 minutes for any signs of distress, such as labored breathing, choking, or lethargy.
 - Continue to monitor the animals daily for any adverse effects throughout the study period.

Mandatory Visualizations

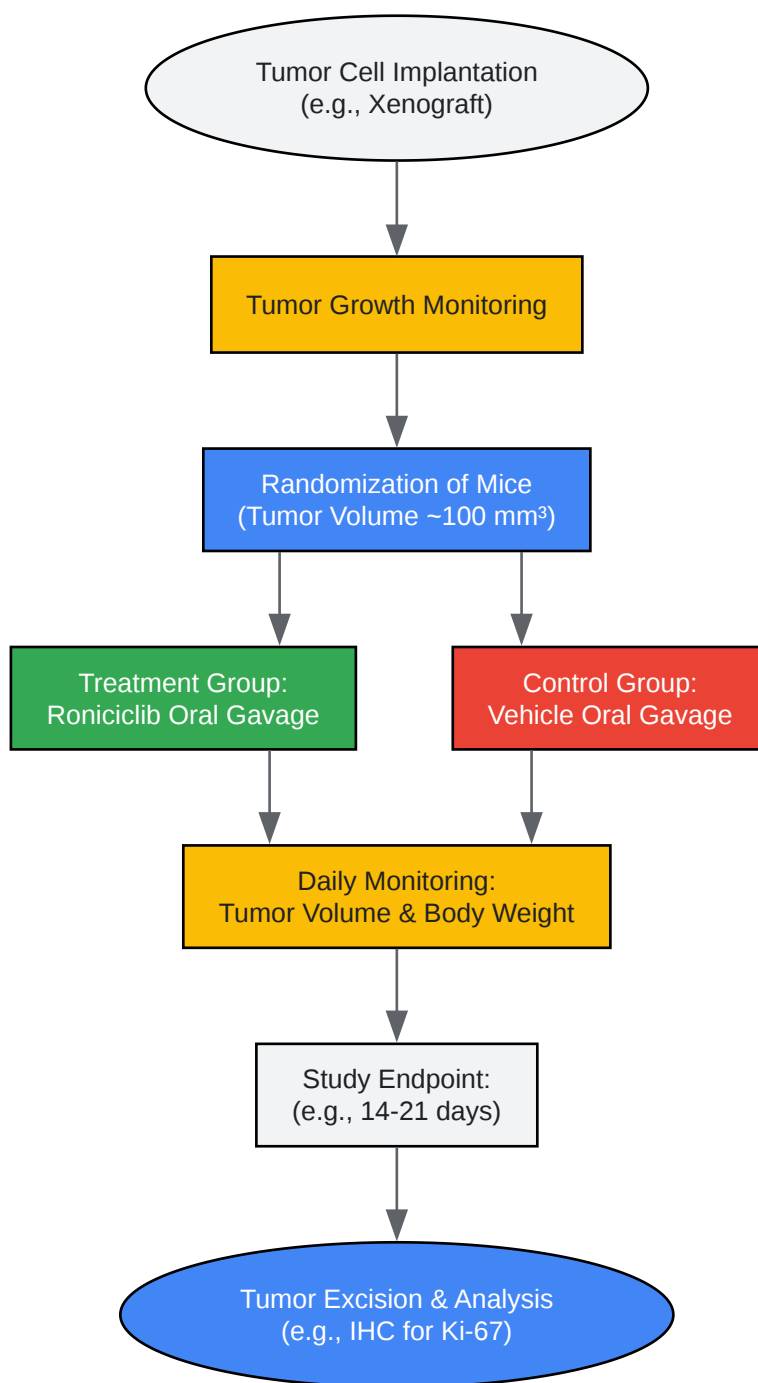
Signaling Pathway of Roniciclib



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Caption: **Roniciclib** inhibits multiple CDKs, leading to cell cycle arrest and apoptosis.

Experimental Workflow for In Vivo Efficacy Study



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Caption: Workflow for assessing **Roniciclib**'s in vivo efficacy in a mouse xenograft model.

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- To cite this document: BenchChem. [Oral Administration of Roniciclib in Mice: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612086#oral-administration-of-ronbiciclib-in-mice]

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